Acetonitrile;trifluoroborane

Catalog No.
S785631
CAS No.
420-16-6
M.F
C2H3BF3N
M. Wt
108.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetonitrile;trifluoroborane

CAS Number

420-16-6

Product Name

Acetonitrile;trifluoroborane

IUPAC Name

acetonitrile;trifluoroborane

Molecular Formula

C2H3BF3N

Molecular Weight

108.86 g/mol

InChI

InChI=1S/C2H3N.BF3/c1-2-3;2-1(3)4/h1H3;

InChI Key

MEMUCXUKCBNISQ-UHFFFAOYSA-N

SMILES

B(F)(F)F.CC#N

Canonical SMILES

B(F)(F)F.CC#N

Lewis Acid Catalyst:

Boron trifluoride acetonitrile complex (BF3•NCCH3) is a widely used Lewis acid catalyst in organic synthesis. Its Lewis acidity arises from the empty p-orbital on the boron atom, which can accept electron pairs from Lewis bases. This property allows BF3•NCCH3 to activate various functional groups, facilitating a wide range of organic transformations. Some examples include:

  • Friedel-Crafts reactions: BF3•NCCH3 catalyzes the acylation and alkylation of aromatic rings, essential steps in the synthesis of numerous pharmaceuticals and fine chemicals .
  • Aldol condensation reactions: This reaction combines two carbonyl compounds to form a β-hydroxycarbonyl compound. BF3•NCCH3 effectively catalyzes aldol condensations, enabling the synthesis of complex organic molecules with specific functionalities .
  • Polymerization reactions: BF3•NCCH3 can act as a catalyst for the polymerization of various monomers, contributing to the development of new polymers with desired properties .

Precursor for Boron-Based Compounds:

BF3•NCCH3 serves as a valuable precursor for the synthesis of various boron-based compounds. These compounds find applications in diverse fields, including:

  • Medicinal chemistry: Boron-containing drugs exhibit unique properties, making them valuable in treating various diseases. BF3•NCCH3 is a crucial starting material for the synthesis of boron-containing drug candidates .
  • Materials science: Boron-containing materials possess unique electronic and structural properties, making them valuable for applications in electronics, optoelectronics, and energy storage. BF3•NCCH3 is a versatile precursor for the synthesis of these materials .

Other Research Applications:

Beyond its role as a catalyst and precursor, BF3•NCCH3 finds applications in various other scientific research fields, including:

  • Organic synthesis: BF3•NCCH3 can be used as a dehydrating agent, promoting the removal of water molecules from organic compounds .
  • NMR spectroscopy: BF3•NCCH3 is sometimes used as a shift reagent in nuclear magnetic resonance (NMR) spectroscopy, aiding in the identification and characterization of organic molecules .

Acetonitrile;trifluoroborane is represented by the chemical formula C₂H₃BF₃N. It is a colorless liquid that is highly flammable and poses health hazards if ingested or inhaled. The compound is characterized by its unique properties derived from both acetonitrile and trifluoroborane, making it useful in various chemical processes .

Trifluoroacetic AcidCF₃COOHStrong acid used in peptide synthesis

Uniqueness of Acetonitrile;trifluoroborane:

  • The combination of acetonitrile's nucleophilic properties with trifluoroborane's reactivity makes this compound particularly effective as a catalyst and reagent in organic synthesis, distinguishing it from other similar compounds.

Synthesis of acetonitrile;trifluoroborane typically involves combining acetonitrile with trifluoroboric acid or boron trifluoride under controlled conditions. This process can be conducted through:

  • Direct Mixing: Mixing acetonitrile with trifluoroboric acid in an inert atmosphere.
  • Catalytic Processes: Utilizing catalysts to enhance the reaction efficiency and yield of the desired compound .

Acetonitrile;trifluoroborane has several applications in the field of organic chemistry:

  • Catalyst in Organic Reactions: It serves as an effective catalyst for various organic reactions, including nitration and oxidation processes .
  • Reagent in Synthesis: The compound is used as a reagent in the synthesis of more complex organic molecules due to its ability to facilitate nucleophilic attacks .
  • Material Science: It may also find applications in material science due to its unique electronic properties .

Several compounds share similarities with acetonitrile;trifluoroborane, particularly those involving boron complexes or nitriles. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Boron Trifluoride Acetonitrile ComplexBF₃·C₂H₃NUsed primarily as a catalyst for organic reactions
AcetonitrileC₂H₃NSolvent and building block for various

Acetonitrile;trifluoroborane exists as a colorless or light yellow transparent liquid under standard conditions [1] [2]. The compound presents as a clear, homogeneous liquid phase with good optical transparency in the visible region [1] [2] [3]. The physical state remains liquid over a broad temperature range, making it suitable for various synthetic applications as a Lewis acid catalyst [1] [4].

The compound exhibits typical liquid properties including flow characteristics and surface tension behavior consistent with polar organic liquids [1]. The transparency of the liquid allows for easy visual monitoring during synthetic procedures, while the slight yellow coloration that may occasionally appear does not significantly affect its catalytic performance [2] [3].

Thermodynamic Properties

Boiling and Melting Points

The boiling point of acetonitrile;trifluoroborane is reported as 85.5°C at 101.325 kPa [1] [5]. This relatively low boiling point reflects the moderate intermolecular forces present in the compound and facilitates its handling and purification through distillation techniques [1] [5] [6].

The melting point data for acetonitrile;trifluoroborane is not extensively documented in the available literature [7]. However, the compound remains liquid at standard laboratory temperatures, indicating a melting point well below room temperature [7] [8]. The absence of readily available melting point data may be attributed to the compound's tendency to decompose or dissociate at lower temperatures rather than undergoing a clean solid-liquid phase transition [8].

Heat Capacity and Thermochemistry

Thermochemical studies of acetonitrile;trifluoroborane complexes have provided insight into the energetics of donor-acceptor interactions. The heat of formation for the related acetonitrile-boron tribromide complex is -39.4 ± 1.2 kcal/mol [9], which provides a reference point for understanding the thermodynamic stability of boron trihalide-acetonitrile adducts.

The dissociation energy of the boron trifluoride-acetonitrile complex has been calculated to be approximately 82 kJ/mol [10], indicating a moderately strong donor-acceptor interaction. This value is consistent with the classification of the compound as a stable Lewis acid-base adduct [10].

Comparative thermochemical analysis reveals that the acceptor strength order for acetonitrile complexes follows the sequence: BBr₃ > BCl₃ > BF₃ [9] [11]. This trend reflects the increasing Lewis acidity of the boron center as the electronegativity of the halogen substituents decreases [9] [11].

Vapor Pressure Characteristics

The vapor pressure of acetonitrile;trifluoroborane varies significantly with temperature, ranging from 84.1 to 301.3 hPa over the temperature range of 20-50°C [1] [5]. This substantial vapor pressure indicates moderate volatility, which has important implications for storage, handling, and application procedures [1] [5].

The temperature dependence of vapor pressure follows typical behavior for organic liquids, with exponential increases at higher temperatures [1]. The relatively high vapor pressure necessitates appropriate storage conditions and safety precautions during use [1] [5].

Solubility Parameters

Behavior in Organic Solvents

Acetonitrile;trifluoroborane demonstrates excellent miscibility with a wide range of organic solvents [1] [2]. The compound is particularly miscible with alcohols and ethers, making it compatible with common organic reaction media [1] [2]. This broad solubility profile is attributed to the compound's moderate polarity and ability to participate in both dipole-dipole interactions and weak hydrogen bonding [1] [2].

The compound shows enhanced solubility in polar solvents compared to non-polar systems [12] [13]. This selectivity is consistent with the polar nature of the boron-nitrogen coordinate bond and the dipole moment of the complex [12]. The solubility characteristics make the compound particularly useful in polar aprotic solvents commonly employed in organic synthesis [13].

Aqueous Solubility Characteristics

Acetonitrile;trifluoroborane exhibits high solubility in water, with the boron trifluoride component showing solubility of 3700 g/L at 20°C [14]. However, this apparent solubility is complicated by the compound's reactivity with water, which leads to hydrolysis and formation of hydrofluoric acid and other products [14].

The interaction with water is not simply a dissolution process but involves chemical reaction, making the compound unsuitable for aqueous applications [14]. The hydrolysis reaction proceeds rapidly and exothermically, necessitating careful handling and storage under anhydrous conditions [14].

Spectroscopic Characterization

Infrared Spectral Features

Infrared spectroscopy provides detailed information about the vibrational modes of acetonitrile;trifluoroborane. Matrix isolation studies have identified key vibrational bands that serve as diagnostic features for the complex [15] [16].

The CN stretching mode appears at 2252.2 cm⁻¹ in the complex [17], representing a shift from the free acetonitrile frequency due to coordination to the boron center. The CH₃ symmetric stretching mode is observed at 2940.9 cm⁻¹ [17], while the CH₃ antisymmetric deformation and symmetric deformation modes appear at 1410 cm⁻¹ and 1374.5 cm⁻¹, respectively [17].

The CH₃ rock vibration is identified at 1041.6 cm⁻¹ [17], and the BF₃ symmetric deformation mode shows variable behavior depending on the matrix environment [15]. Additional characteristic bands include the B-N stretch at 1422 cm⁻¹ and the B-F stretch at 1023 cm⁻¹ [18].

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy has been extensively used to characterize acetonitrile;trifluoroborane and related complexes. ¹¹B Nuclear Magnetic Resonance chemical shifts for various nitrogen heterocycle-boron trifluoride complexes range from -1.22 to 0.26 ppm, depending on the specific heterocycle and solvent system [19].

¹⁹F Nuclear Magnetic Resonance data shows chemical shifts between -145.1 and -152.5 ppm for different heterocyclic-boron trifluoride adducts [19]. The quinoxaline-boron trifluoride complex shows a ¹⁹F signal at -145.1 ppm, while pyridine and dipyridyl complexes appear at -151.1 and -151.7 ppm, respectively [19].

The tetramethylquinoxaline-boron trifluoride complex exhibits a multiplet ¹⁹F signal between -152.2 and -152.5 ppm, indicating reduced symmetry compared to other adducts [19]. These spectroscopic parameters provide valuable structural information about the coordination environment and electronic effects in these donor-acceptor complexes [19].

Ultraviolet Photoelectron Spectroscopy

Ultraviolet photoelectron spectroscopy has been employed to investigate the electronic structure of boron trifluoride-donor complexes [10]. The technique provides information about the bonding interactions and electronic reorganization that occurs upon complex formation [10].

Studies of boron trifluoride complexes with various donors, including acetonitrile, reveal shifts in the fluorine lone pair orbital energies that correlate with the strength of the donor-acceptor interaction [10]. Strong adducts show significant lowering of the fluorine orbital energies relative to free boron trifluoride, while weaker complexes exhibit smaller shifts [10].

GHS Hazard Statements

Aggregated GHS information provided by 85 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

420-16-6

Dates

Last modified: 08-15-2023

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